(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
CAS No.: 149341-33-3
Cat. No.: VC21164678
Molecular Formula: C31H22NP
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149341-33-3 |
|---|---|
| Molecular Formula | C31H22NP |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | (1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane |
| Standard InChI | InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H |
| Standard InChI Key | YMJAIEYASUCCMJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65 |
| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65 |
Introduction
Chemical Structure and Properties
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane features a unique structural arrangement incorporating isoquinoline and naphthalene moieties with a diphenylphosphane group. This distinctive architecture contributes to its axial chirality and catalytic properties.
Basic Identification Data
Table 1 presents the fundamental identification parameters of this compound:
| Parameter | Value |
|---|---|
| CAS Number | 149341-33-3 (S-enantiomer) / 149341-34-4 (R-enantiomer) |
| Molecular Formula | C31H22NP |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | (1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane |
| Common Names | QUINAP, (R)-QUINAP, (S)-QUINAP |
| Standard InChI | InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H |
| Standard InChIKey | YMJAIEYASUCCMJ-UHFFFAOYSA-N |
Physical and Chemical Properties
The compound exhibits distinctive physical and chemical characteristics as outlined in Table 2:
| Property | Description |
|---|---|
| Physical Form | Crystalline powder |
| Color | White to off-white |
| Melting Point | 220-230°C |
| Boiling Point | 588.1±38.0°C (Predicted) |
| Specific Rotation (R-enantiomer) | +152.5° (20°C, c=1, chloroform) |
| Solubility | Insoluble in water |
| Storage Recommendation | 2-8°C |
| pKa | 4.45±0.30 (Predicted) |
The compound's planar structure enhances π-π stacking interactions, contributing to its stability and binding properties with metal centers.
Synthesis Methods
The synthesis of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane involves several established methodologies, each offering specific advantages in terms of efficiency, scalability, and enantioselectivity.
Traditional Synthetic Approaches
The primary synthesis approach involves the coupling of 1-(isoquinolin-1-yl)naphthalen-2-yl triflate with diphenylphosphine, typically catalyzed by palladium. This method has been widely employed due to its reliability and relatively high yields.
Modern Synthetic Methods
Recent advancements have introduced more efficient routes to obtain this valuable compound:
-
Metal-free oxidative cross-coupling between isoquinolines and 2-naphthols, providing a straightforward and scalable route to acquire the privileged QUINOL scaffolds, which can be further transformed into QUINAP .
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Cai's method employing nickel-catalyzed C-P coupling of appropriate aryl triflates to produce the compound in moderate to good yields .
Resolution Techniques
For obtaining enantiomerically pure forms, several resolution strategies have been developed:
-
Resolution using the chloropalladium complex derived from (R)-1-(dimethylamino)-1-ethylnaphthalene, forming separable diastereomeric complexes .
-
Brown's method employing half-equivalents of the resolving agent, where thermodynamic resolution occurs with the more stable diastereomeric Pd complex separable by crystallization .
-
NHC-catalyzed kinetic resolution of QUINOL N-oxides with high selectivity factors .
Applications in Catalysis
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane has established itself as a versatile ligand in numerous catalytic applications, particularly in asymmetric synthesis.
Hydroboration of Vinyl Arenes
The compound has demonstrated exceptional performance as a ligand in Rh-catalyzed asymmetric hydroboration reactions:
-
High enantioselectivities achieved for substrates including indene, dihydronaphthalene, and styrene .
-
Superior performance compared to related ligands in providing high enantioselectivities .
Allylic Alkylations
The compound serves as an effective ligand in Pd-catalyzed asymmetric allylic alkylation reactions:
-
Used to catalyze palladium-catalyzed allylation of diethyl malonate with high enantioselectivity.
-
NMR spectroscopic studies of Pd-QUINAP complexes in these reactions have provided insights into ligand-reactant steric interactions .
Dynamic Kinetic Asymmetric Amination and Alkynylation
QUINAP has demonstrated excellent performance in:
Copper-Catalyzed Transformations
The compound has proven valuable in various copper-catalyzed reactions:
-
Addition of alkynes to enamines to produce propargylic amines with high enantioselectivity .
-
Addition of alkynes to imines without requiring preformed enamines .
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Enantioselective alkyne addition to nitrones with significant asymmetric induction (66% ee) .
Other Catalytic Applications
Additional applications include:
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Nickel-catalyzed asymmetric allene cycloaddition with high yields and enantioselectivity .
-
Formation of iridium complexes used as catalysts for enantioselective hydrogenation of olefins .
Structural Variations and Related Compounds
The success of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane has inspired the development of various structural analogues with modified properties and applications.
Quinazolinap Derivatives
Quinazolinap represents a structural modification where the isoquinoline ring is replaced with a quinazoline moiety:
-
Reduced basicity of the donor nitrogen (pKa 3.3 vs. 5.1 for isoquinoline) .
-
Various derivatives with different substituents at the 2-position of the quinazoline ring have been synthesized and applied in asymmetric catalysis .
Phenap Analogues
Phenap incorporates a phenyl ring in place of the isoquinoline moiety:
-
Used in asymmetric hydroboration of dihydronaphthalene with up to 84% ee .
-
Demonstrated effectiveness in Pd-catalyzed allylic alkylation reactions .
Other Related P,N-Ligands
Several other axially chiral P,N-ligands have been developed based on similar design principles:
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Pinap: Featuring built-in resolution capabilities without requiring external resolution methods .
-
StackPhos: Incorporating pentafluorobenzyl units for π-stacking interactions .
-
Pyrazinap: Based on a substituted pyrazine backbone, though it racemizes at room temperature .
| Parameter | Description |
|---|---|
| Hazard Codes | Xi (Irritant), Xn (Harmful) |
| Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin), 22 (Harmful if swallowed) |
| Safety Statements | 37/39 (Wear suitable gloves and eye/face protection), 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) |
| WGK Germany | 3 (Severe hazard to waters) |
| Quantity | Purity | Approximate Price (USD) | Form |
|---|---|---|---|
| 50 mg | 95.0% (qNMR) | $611.90 | (S)-enantiomer |
| 250 mg | 95.0% (qNMR) | $2,459.90 | (S)-enantiomer |
| 100 mg | 98% | Not specified | (R)-enantiomer |
The high cost of the compound reflects the complexity of its synthesis and resolution processes, limiting widespread industrial application despite its catalytic efficiency .
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